
3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H10ClF3N6 and its molecular weight is 390.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
- A study by Prakash et al. (2011) demonstrated the synthesis of triazolo[4,3-a]pyridines, closely related to the chemical , using an iodine(III)-mediated oxidative approach. These compounds showed potent antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Prakash et al., 2011).
Photophysical and Optical Properties
- A study by Qu et al. (2014) investigated the photophysical and optical properties of iridium(III) 2-pyridyl azolate derivatives, which are structurally similar to the compound of interest. This research contributes to understanding the potential use of such compounds in light-emitting electrochemical cells (Qu et al., 2014).
High-Temperature Spin Crossover
- Liu et al. (2015) explored the high-temperature spin crossover behavior in coordination polymers containing components structurally akin to the specified chemical. These polymers showed remarkable thermal stability, suggesting their application in materials science (Liu et al., 2015).
Blue Phosphorescent Iridium(III) Complexes
- Research by Tao et al. (2017) involved the synthesis of blue phosphorescent iridium(III) complexes using ligands related to the given compound. This study highlights the potential of these complexes in organic light-emitting diodes, showcasing their application in electronic devices (Tao et al., 2017).
Antitumor Activities
- Banda et al. (2016) synthesized novel triazole/isoxazole-functionalized derivatives, structurally similar to the compound , and evaluated their antimicrobial and anticancer activities. The results indicate the potential of such compounds in cancer treatment (Banda et al., 2016).
Photoelectrochemical Behaviors
- Meng et al. (2016) studied coordination polymers based on a compound structurally akin to the one , investigating their electrochemical properties and photoelectrochemical behaviors. This research is crucial for developing new materials for solar energy conversion and storage (Meng et al., 2016).
Molecular Evolution for Phosphorescent Organic Light-Emitting Diodes
- Liu et al. (2018) explored the molecular evolution of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) using pyridine and triazole, which are structurally related to the chemical . This research contributes to the development of more efficient PhOLEDs (Liu et al., 2018).
Iridium(III) Complexes with Azole-Type Ancillary Ligands
- Huang et al. (2016) investigated cationic Ir(III) complexes with azole-type ancillary ligands, similar in structure to the specified chemical. Their study provides insight into the structure-property relationships of these complexes, relevant for developing efficient blue materials (Huang et al., 2016).
Propiedades
IUPAC Name |
3-chloro-2-[5-(2-imidazol-1-ylphenyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N6/c18-13-7-11(17(19,20)21)8-23-16(13)27-15(24-9-25-27)12-3-1-2-4-14(12)26-6-5-22-10-26/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQBQGYILCPWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[3,5-Bis(trifluoromethyl)anilino]-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3035899.png)

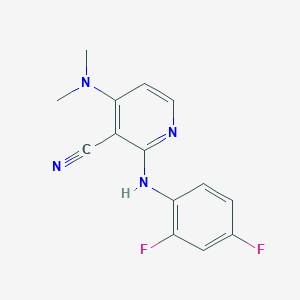
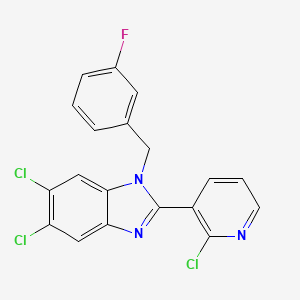
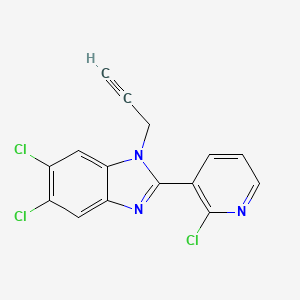
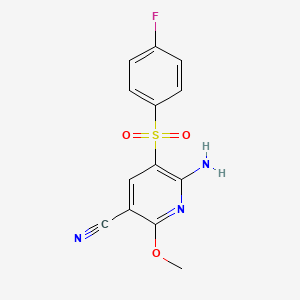

![6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3035911.png)

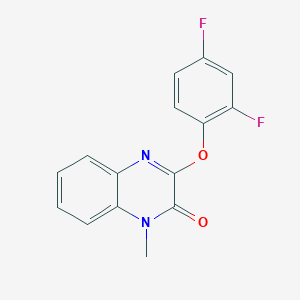

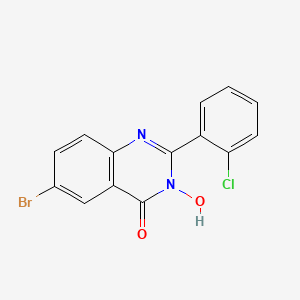

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3035919.png)